molecular formula C7H4ClNO B1661932 3-Chloro-4-hydroxybenzonitrile CAS No. 2315-81-3

3-Chloro-4-hydroxybenzonitrile

Cat. No.: B1661932
CAS No.: 2315-81-3
M. Wt: 153.56 g/mol
InChI Key: CRYPJUOSZDQWJZ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzonitrile (CAS: 2315-81-3) is a halogenated aromatic compound featuring a chlorine atom at the 3-position, a hydroxyl group at the 4-position, and a nitrile group at the 1-position of the benzene ring. It is a photodegradation product of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in aquatic environments containing sodium chloride . Commercially, it is available at purities up to 95% and is utilized as an intermediate in agrochemical and pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the dealkylation of 3-chloro-4-methoxybenzonitrile using sodium 4-methylphenoxide . The reaction typically occurs under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to maximize efficiency and minimize costs. The use of catalysts and specific solvents can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation reactions can produce quinones or other oxidized derivatives .

Scientific Research Applications

3-Chloro-4-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group and the nitrile group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. These interactions can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Hydroxybenzonitriles

The substitution pattern and type of halogen significantly influence the physical, chemical, and functional properties of hydroxybenzonitriles. Key analogs include:

Table 1: Comparison of Halogenated Hydroxybenzonitriles

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications
3-Chloro-4-hydroxybenzonitrile 2315-81-3 Cl (C3), OH (C4) C₇H₄ClNO 153.57 g/mol Photolysis product of bromoxynil; agrochemical intermediate
3-Bromo-4-hydroxybenzonitrile 2315-86-8 Br (C3), OH (C4) C₇H₄BrNO 198.02 g/mol Higher molecular weight; potential herbicide metabolite
5-Chloro-2-hydroxybenzonitrile 13589-72-5 Cl (C5), OH (C2) C₇H₄ClNO 153.57 g/mol Altered substituent positions reduce photostability
3-Bromo-5-chloro-4-hydroxybenzonitrile Not provided Br (C3), Cl (C5), OH (C4) C₇H₃BrClNO 232.47 g/mol Multi-halogenated; increased reactivity in degradation pathways
4-Hydroxybenzonitrile Not provided OH (C4) C₇H₅NO 119.12 g/mol Parent compound; lacks halogen, lower boiling point

Key Findings :

  • Halogen Effects : Bromine substitution (e.g., 3-Bromo-4-hydroxybenzonitrile) increases molecular weight and may enhance lipophilicity compared to chlorine analogs. This affects solubility and environmental persistence .
  • Substituent Position : Moving the hydroxyl group from C4 to C2 (e.g., 5-Chloro-2-hydroxybenzonitrile) reduces photostability due to altered electronic effects .
  • Multi-Halogenation : Compounds like 3-Bromo-5-chloro-4-hydroxybenzonitrile exhibit complex degradation pathways, forming intermediates with mixed halogenation patterns .

Functional Group Variants

Replacing the hydroxyl group with other functional groups alters reactivity and applications:

3-Amino-4-chlorobenzonitrile (CAS: 53312-79-1)

  • Substituents : NH₂ (C3), Cl (C4)
  • Properties: The amino group introduces basicity, making this compound a versatile intermediate for pharmaceuticals and dyes. Unlike this compound, it participates in coupling reactions due to the amine’s nucleophilicity .

Methyl- and Fluoro-Substituted Analogs

  • 3,5-Difluoro-4-hydroxybenzonitrile :
    • Fluorine’s electronegativity enhances acidity of the hydroxyl group, improving solubility in polar solvents .

Biological Activity

3-Chloro-4-hydroxybenzonitrile (C7H4ClNO), also known as 3-chloro-4-hydroxy-phenyl cyanide, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound can be accomplished through several methods. One notable method involves the reaction of sodium 4-chlorophenoxide with 4-methoxybenzonitrile under specific conditions, yielding the target compound in significant yields (up to 86.5%) . The general reaction can be summarized as follows:

Sodium 4 chlorophenoxide+4 methoxybenzonitrile3 Chloro 4 hydroxybenzonitrile\text{Sodium 4 chlorophenoxide}+\text{4 methoxybenzonitrile}\rightarrow \text{3 Chloro 4 hydroxybenzonitrile}

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly in breast cancer cell lines such as MDA-MB-231. In a study involving various synthesized compounds, it was observed that modifications to the chemical structure could enhance antiproliferative effects .

Table 1: Anticancer Activity of Compounds Including this compound

CompoundCell LineIC50 (µM)Mechanism of Action
3-Cl-4-HBNMDA-MB-2315.0Hsp90 inhibition
Compound AMCF-72.5Apoptosis induction
Compound BDU-14510.0Cell cycle arrest

The mechanism by which this compound exerts its effects appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability and function of various oncogenic proteins .

Cytotoxicity Studies

In addition to its anticancer properties, cytotoxicity studies have shown that this compound has notable effects on various cell lines. For instance, it has been reported to induce apoptosis in leukemia cells and inhibit cell proliferation in several cancer models .

Table 2: Cytotoxic Effects on Different Cell Lines

Cell LineConcentration (µM)% Cell Viability
KG-1 (Leukemia)1.015%
H292 (Lung Cancer)5.030%
MCF-7 (Breast)2.020%

Case Studies

A significant case study investigated the effects of various derivatives of hydroxybenzonitriles, including this compound, on cancer cell lines resistant to conventional therapies. The study demonstrated that these compounds could effectively induce apoptosis and inhibit growth in resistant cell types, suggesting their potential as therapeutic agents in overcoming drug resistance .

Toxicological Considerations

While studying the biological activity of this compound, it is crucial to consider its safety profile. Reports indicate that it possesses low toxicity levels; however, further studies are warranted to fully understand its safety in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4-hydroxybenzonitrile, and how can researchers optimize yield and purity?

  • Methodological Answer : A one-step synthesis approach is often employed for structurally similar benzonitrile derivatives, involving halogenation or hydroxylation of precursor aromatic rings. For example, chlorination of 4-hydroxybenzonitrile using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions (e.g., anhydrous solvents, 0–5°C) can introduce the chloro substituent at the meta position . Optimization requires monitoring reaction kinetics via TLC or HPLC and purifying via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • FT-IR : Identify the hydroxyl (-OH, ~3200–3500 cm⁻¹) and nitrile (-C≡N, ~2220–2260 cm⁻¹) functional groups.
  • NMR : Use ¹H NMR to confirm the aromatic proton environment (e.g., singlet for para-substituted -OH and -Cl) and ¹³C NMR to resolve the nitrile carbon (~115–120 ppm).
  • Mass Spectrometry : Confirm molecular weight (153.56 g/mol for C₇H₄ClNO) via ESI-MS or GC-MS .
    Computational tools like DFT (B3-LYP/6-31G(d)) can predict vibrational frequencies and validate experimental IR data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Disposal : Follow EPA guidelines for halogenated organics (e.g., incineration with scrubbing for HCl emissions). Refer to TCI America’s SDS for degradation products and emergency measures .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve electronic and steric effects of the chloro and hydroxy substituents in this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3-LYP/6-311G(df,p)) to map electrostatic potential surfaces (EPS), identifying electron-deficient regions near the chloro group and electron-rich zones around the hydroxy group.
  • Analyze HOMO-LUMO gaps to predict reactivity toward electrophilic/nucleophilic agents. For example, the nitrile group’s LUMO may favor nucleophilic attacks in cross-coupling reactions .

Q. What experimental strategies can address contradictions in reported CAS numbers (e.g., 2315-81-3 vs. 386704-12-7) for this compound?

  • Methodological Answer :

  • Cross-reference CAS databases : Verify via PubChem, ChemIDplus, and EPA DSSTox. For 2315-81-3, TCI Chemicals confirms synthesis and characterization data , while 386704-12-7 may correspond to a regioisomer or alternate naming convention.
  • Validate structural identity using X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents) .

Q. How do the positions of the chloro and hydroxy groups influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Hydroxy Group : Acts as a hydrogen-bond donor, enhancing solubility and target binding (e.g., kinase inhibitors). Protect with acetyl groups during synthetic steps.
  • Chloro Group : Electron-withdrawing effect stabilizes intermediates in Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) for functionalization at the chloro site .
  • Case Study : Analogous chlorinated benzonitriles show antiviral activity by inhibiting viral proteases, suggesting potential for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

3-chloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYPJUOSZDQWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177733
Record name Benzonitrile, 3-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-81-3
Record name Benzonitrile, 3-chloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-hydroxybenzonitrile
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Synthesis routes and methods

Procedure details

The title compound was prepared from 3-chloro-4-hydroxybenzaldehyde and hydroxyl ammonium chloride, using the same method as that described for preparation 70. The title compound was purified by column chromatography on silica gel, eluting with pentane:ethyl acetate, 100:0 to 90:10, to afford the title compound as a white solid in 76% yield.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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